molecular formula C10H22O B14465199 3-Ethyl-2,2,4-trimethylpentan-3-ol CAS No. 66256-41-5

3-Ethyl-2,2,4-trimethylpentan-3-ol

Cat. No.: B14465199
CAS No.: 66256-41-5
M. Wt: 158.28 g/mol
InChI Key: CHZVHXPAKQDRSE-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,4-trimethylpentan-3-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2,4-trimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of bromoethane with 2,2,4-trimethylpentane in the presence of ethylmagnesium bromide (Grignard reagent). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-Ethyl-2,2,4-trimethylpentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. Its hydroxyl group can participate in nucleophilic substitution and elimination reactions, affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of ethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

66256-41-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3-ethyl-2,2,4-trimethylpentan-3-ol

InChI

InChI=1S/C10H22O/c1-7-10(11,8(2)3)9(4,5)6/h8,11H,7H2,1-6H3

InChI Key

CHZVHXPAKQDRSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(C)(C)C)O

Origin of Product

United States

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